Aldoxycarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Mode of Action: Understanding how Aldoxycarb kills insects has been valuable for developing new insecticides with different mechanisms of action. Research has shown Aldoxycarb disrupts the nervous system of insects by inhibiting an enzyme called acetylcholinesterase []. This knowledge helps scientists design insecticides that target different aspects of insect biology.

- Environmental Fate: Studying the breakdown and movement of Aldoxycarb in the environment is crucial for assessing potential contamination risks. Research has traced Aldoxycarb's degradation pathway in soil and water, identifying its breakdown products []. This information helps scientists understand the potential for groundwater contamination and develop strategies to mitigate risks associated with similar insecticides.

- Development of Safer Alternatives: Research on Aldoxycarb has informed the development of safer insecticides. By understanding the effectiveness and limitations of Aldoxycarb, scientists can create new insecticides with similar pest control abilities but lower toxicity to humans and non-target organisms [].

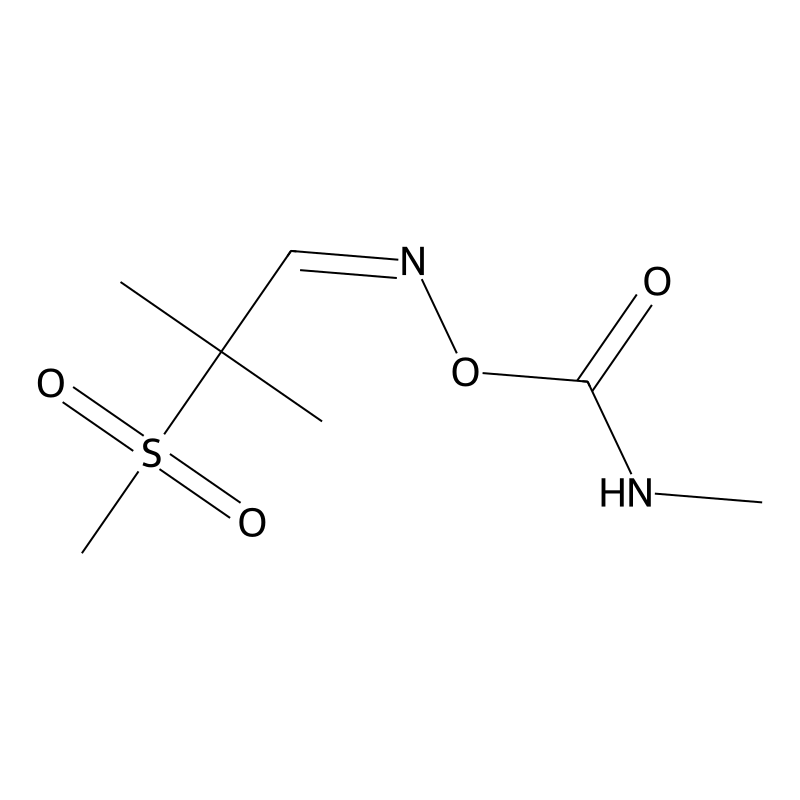

Aldoxycarb is a carbamate pesticide with the chemical formula . It is primarily utilized as an insecticide and acaricide, targeting pests in agricultural settings. Aldoxycarb is characterized by its white crystalline appearance and slightly sulfurous odor. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which ultimately disrupts normal nerve function and results in pest mortality .

Aldoxycarb's insecticidal and nematicidal activity is believed to be similar to its parent compound, aldicarb. Both compounds are thought to work by inhibiting acetylcholinesterase, an enzyme essential for proper nerve function in insects and nematodes []. Inhibition of this enzyme disrupts nerve impulses, leading to paralysis and death of the pest.

Aldoxycarb is highly toxic to humans, wildlife, and aquatic organisms [, ]. Exposure can cause a variety of symptoms, including nausea, vomiting, dizziness, and respiratory problems. In severe cases, it can lead to coma and death []. Due to these safety concerns, the use of aldoxycarb is strictly regulated or banned in many countries [].

Here are some specific data points on its hazards:

- Formation of a carbamate intermediate from methyl isocyanate.

- Subsequent reactions with sulfur-containing compounds to introduce the sulfonyl group.

- Purification through crystallization or chromatography to obtain pure aldoxycarb .

Aldoxycarb is predominantly used in agriculture as a pesticide for controlling a wide range of insect pests. Its applications include:

- Crop protection: Effective against various agricultural pests.

- Acaricide: Used for mite control in crops.

- Integrated pest management: Often part of strategies to minimize pest resistance and promote sustainable agriculture practices .

Research indicates that aldoxycarb interacts with several biological systems, notably through its inhibition of acetylcholinesterase. Studies have shown that exposure can lead to acute toxicity symptoms in mammals, emphasizing the need for safety measures during application. Additionally, interactions with other pesticides may enhance or diminish its effectiveness, warranting further investigation into combinatory effects in pest management strategies .

Aldoxycarb shares similarities with other carbamate pesticides but possesses unique features that distinguish it from them. Below is a comparison with selected similar compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carbaryl | Acetylcholinesterase inhibitor | Broad-spectrum insecticide | |

| Methomyl | Acetylcholinesterase inhibitor | Highly toxic to aquatic organisms | |

| Propoxur | Acetylcholinesterase inhibitor | Used in household pest control |

Aldoxycarb's specificity towards certain pests while minimizing damage to beneficial insects marks its uniqueness among carbamate pesticides. Furthermore, its rapid degradation products may present advantages in terms of environmental impact compared to other longer-lasting compounds .

Oxidation Pathways for Aldicarb-to-Aldoxycarb Conversion

The primary synthetic route for aldoxycarb production involves the controlled oxidation of aldicarb through various oxidizing agents [3]. The transformation occurs through a two-step oxidation mechanism, wherein aldicarb is first converted to aldicarb sulfoxide, followed by further oxidation to aldoxycarb (aldicarb sulfone) [7] [8].

Laboratory-Scale Oxidation Procedures

The most commonly employed laboratory procedure involves dissolving aldicarb in a 1:1 mixture of acetone and water, followed by dropwise addition of 30% hydrogen peroxide under continuous stirring . The reaction progress is monitored using thin-layer chromatography, with typical completion times ranging from 6 to 8 hours under ambient conditions .

An alternative synthetic approach utilizes a mixture of formic acid and sulfuric acid in dichloromethane-water systems [3]. This procedure involves dissolving 30 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime in 70 grams of methylene chloride solution, followed by addition of 15 grams of 88% aqueous formic acid. Subsequently, 56 grams of 30% aqueous hydrogen peroxide is added over a 15-20 minute period, causing the reaction temperature to rise from 25°C to 40°C with gentle reflux of methylene chloride [3]. The addition of 6.0 grams of concentrated sulfuric acid dropwise maintains the reflux at 40°C, and the mixture is stirred for an additional 2.5 hours at 40-45°C [3].

Oxidizing Agent Selection and Mechanisms

Various oxidizing agents have been systematically evaluated for aldicarb-to-aldoxycarb conversion [8]. Free chlorine, monochloramine, ozone, and hydrogen peroxide have demonstrated effectiveness in producing aldicarb sulfoxide as an intermediate, while permanganate specifically facilitates the formation of aldoxycarb as an oxidation byproduct of both aldicarb and aldicarb sulfoxide [8]. The comprehensive evaluation revealed that free chlorine, high-dosage ultraviolet radiation, and permanganate exhibit stronger oxidation capacity compared to other oxidants studied [8].

Industrial-Scale Synthesis Optimization Parameters

Industrial production of aldoxycarb requires optimization of multiple parameters to ensure high yield and purity of the final product . The large-scale oxidation processes are characterized by carefully controlled reaction conditions that differ significantly from laboratory-scale procedures.

Temperature Control and Reaction Kinetics

Industrial synthesis typically operates at controlled temperatures between 40°C and 45°C to optimize reaction kinetics while preventing decomposition [3]. Temperature monitoring systems are essential, as temperatures exceeding 50°C can lead to formation of undesirable byproducts and reduced yields [9]. The relationship between temperature and degradation rates follows first-order kinetics, with hydrolysis half-lives varying significantly with pH and temperature conditions [7] [10].

Studies conducted under laboratory-controlled conditions demonstrate that hydrolysis rates are pH-dependent, with apparent first-order hydrolysis rates over the pH range 6-8 at 20°C being relatively slow [7]. The temperature dependence shows half-lives of 131 days at pH 3.95 and 6 days at pH 8.85 at 20°C, with extended half-lives of 3240 days at pH 5.5 and 15°C [10].

Pressure and Reaction Environment Optimization

Industrial processes maintain atmospheric pressure conditions while ensuring adequate oxygen availability for the oxidation reactions [11]. The reaction environment requires careful control of pH, typically maintained between 6.0 and 8.0 to optimize conversion efficiency while minimizing hydrolysis of the carbamate functional group [7]. Continuous stirring at 150 revolutions per minute ensures homogeneous mixing and consistent reaction conditions throughout the production batch [12].

Solvent Systems and Phase Management

Industrial synthesis employs dichloromethane-water biphasic systems, with organic to aqueous phase ratios optimized for maximum extraction efficiency [3]. The methylene chloride solvent facilitates both reaction progression and subsequent product isolation. Approximately 60-70 grams of methylene chloride solvent is removed by evaporation under reduced pressure during the work-up procedure [3].

Purification Techniques and Yield Maximization Strategies

The purification of aldoxycarb involves multiple sequential processes designed to achieve pharmaceutical-grade purity while maximizing overall yield [3] [13].

Crystallization and Recrystallization Procedures

The primary purification method involves cooling the reaction mixture to 5°C followed by filtration to collect the solid reaction product [3]. The crystalline aldoxycarb exhibits a melting point range of 132-135°C, which serves as a critical quality control parameter [13] [14]. The solid product undergoes washing with 25-30 grams of cold water and drying to constant weight [3].

Recrystallization from appropriate solvents enhances purity and removes residual impurities. Aldoxycarb demonstrates limited solubility in water (10 grams per liter at 25°C) but shows enhanced solubility in organic solvents including dimethyl sulfoxide and methanol [15]. The compound exhibits a density of 1.23 grams per cubic centimeter and requires storage at 0-6°C to maintain stability [13].

Column Chromatography Purification

Silica gel column chromatography using petroleum ether:ethyl acetate (5:1) as the eluent system provides effective separation of aldoxycarb from reaction byproducts [16]. This technique enables removal of unreacted starting materials and oxidation intermediates. The purification process typically yields 1.72 grams of purified aldoxycarb from a starting material charge of 2.62 grams, representing a yield of 65.65% [16].

Solvent Selection and Recovery

Industrial processes incorporate solvent recovery systems to minimize waste and reduce production costs [3]. Methylene chloride recovery through distillation enables recycling of the primary reaction solvent. The vapor pressure of aldoxycarb (1.2×10⁻² Pa at 25°C) facilitates separation from more volatile components during purification [15].

Byproduct Formation and Quality Control Measures

Industrial aldoxycarb synthesis generates various byproducts that require identification, quantification, and control to ensure product quality and regulatory compliance [8] [12].

Byproduct Identification and Characterization

The primary byproducts include unreacted aldicarb starting material, aldicarb sulfoxide intermediate, and various hydrolysis products [7] [8]. N-chloro-aldoxycarb sulfone represents a specific oxidation byproduct formed when using free chlorine as the oxidizing agent [8]. Environmental degradation studies have identified multiple transformation products, including 2-methyl-2-(methylsulfinyl)propionaldehyde and various carbamate hydrolysis derivatives [7].

Analytical Methods for Quality Control

High-performance liquid chromatography with ultraviolet detection at 210 nanometers serves as the primary analytical method for aldoxycarb quantification [17] [18]. The HPLC system employs a C-18 column with a mobile phase composed of water and acetonitrile using linear gradient elution [17]. Methomyl functions as an internal standard, providing reliable quantification across concentration ranges from 0.1 to 5.0 milligrams per liter with correlation coefficients exceeding 0.9987 [18].

Mass spectrometry coupled with liquid chromatography provides enhanced specificity for aldoxycarb identification and quantification [12]. The retention times for aldoxycarb typically fall within 1.77 to 3.1 minutes depending on the specific chromatographic conditions employed [12]. The method demonstrates linearity across analytical ranges with detection limits of 0.033 to 0.068 milligrams per liter in various matrix systems [18].

Impurity Control and Specifications

Industrial specifications require aldoxycarb content to exceed 98.0% with specific limits on individual impurities [5]. Aldicarb sulfoxide content must remain below 0.10%, while total related substances are limited to less than 2.0% of the total composition [3]. Water content specifications typically require less than 0.5% to ensure product stability during storage [13].

Quality control procedures include initial demonstration of capability, detection limit determination, and analysis of laboratory reagent blanks [19]. Continuing calibration check standards and laboratory fortified samples ensure analytical method reliability throughout production monitoring [19]. Resolution monitoring between adjacent chromatographic peaks maintains analytical integrity, with resolution values calculated using the formula: R = 2(t₂-t₁)/(W₀.₅,₁ + W₀.₅,₂), where t₁ and t₂ represent retention times and W₀.₅,₁ and W₀.₅,₂ represent peak widths at half height [19].

Stability Assessment and Storage Requirements

Aldoxycarb stability studies demonstrate that the compound maintains integrity when stored under controlled conditions at 0-6°C [13]. The compound exhibits susceptibility to photolysis when irradiated at 254 nanometers but demonstrates stability under normal lighting conditions above 290 nanometers [10]. Hydrolysis studies reveal pH-dependent degradation, with enhanced stability under neutral to slightly acidic conditions [7] [10].

The physical properties of aldoxycarb, including its white to off-white crystalline appearance and odorless characteristics, facilitate quality assessment during production [15]. The compound's refractive index of 1.495 and specific storage temperature requirements of 0-6°C necessitate specialized handling and storage protocols [13].

Purity

Physical Description

White solid; [CAMEO]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (92.68%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Environmental Hazard